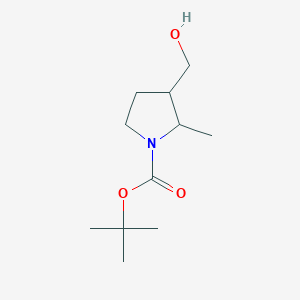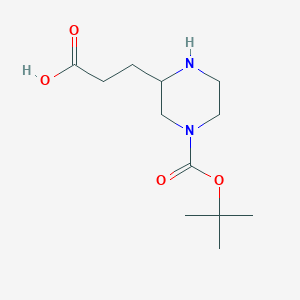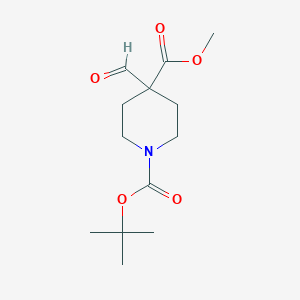![molecular formula C8H12O2 B7968360 Bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B7968360.png)
Bicyclo[4.1.0]heptane-2-carboxylic acid
描述
Bicyclo[4.1.0]heptane-2-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a bicyclic structure, meaning it contains two interconnected rings. This compound is also known as 2-Norbornanecarboxylic acid and is characterized by its unique bicyclo[4.1.0]heptane framework, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-carboxylic acid can be synthesized through various methods. Another method includes the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions
Bicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Transition-metal-free radical oxidation can be used to synthesize aza-bicyclo[4.1.0]heptane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include diiodomethane, zinc-copper couple, sodium ethoxide, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and solvents like diethyl ether to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclopropanation of aza-1,6-enynes yields functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .
科学研究应用
Bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes exploring its role in drug design and development.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
作用机制
The mechanism by which bicyclo[4.1.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its intended application.
相似化合物的比较
Bicyclo[4.1.0]heptane-2-carboxylic acid can be compared with other similar compounds, such as bicyclo[2.2.1]heptane-2-carboxylic acid . While both compounds share a bicyclic structure, their ring sizes and substituents differ, leading to variations in their chemical properties and reactivity. Bicyclo[2.2.1]heptane-2-carboxylic acid, for example, has a different ring strain and steric hindrance, affecting its behavior in chemical reactions.
Similar Compounds
These compounds share structural similarities but differ in their specific ring systems and functional groups, contributing to their unique chemical and physical properties.
属性
IUPAC Name |
bicyclo[4.1.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-3-1-2-5-4-7(5)6/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHXEBIYOIZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL](/img/structure/B7968328.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]propanoic acid](/img/structure/B7968343.png)




![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B7968380.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B7968397.png)
